molecular formula C6H7F3N2O B6618853 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine CAS No. 1368886-61-6

2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine

Cat. No.: B6618853
CAS No.: 1368886-61-6
M. Wt: 180.13 g/mol
InChI Key: BTFNZIWMIQMTQG-UHFFFAOYSA-N
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Description

2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine is a compound that features a trifluoromethyl group attached to an oxazole ring, which is further connected to an ethanamine moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an amine in the presence of a base can lead to the formation of the oxazole ring. The trifluoromethyl group can then be introduced via radical trifluoromethylation using reagents such as CF3SO2Na under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine is unique due to the presence of both the trifluoromethyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in various applications, particularly in drug development and materials science .

Properties

IUPAC Name

2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)5-3-4(1-2-10)12-11-5/h3H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFNZIWMIQMTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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